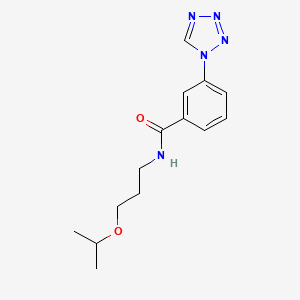
N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. This compound belongs to the class of benzamide derivatives and is known for its ability to inhibit the activity of Bruton's tyrosine kinase (BTK).
作用机制
N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide exerts its therapeutic effects by selectively inhibiting the activity of BTK, a key enzyme involved in the signaling pathways of B-cells and other immune cells. By inhibiting BTK activity, N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide can block the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and autoimmune responses.
Biochemical and physiological effects:
N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of B-cell activation and proliferation, and the modulation of immune responses. Additionally, N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth.
实验室实验的优点和局限性
One of the main advantages of N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its high selectivity and potency in inhibiting BTK activity. This makes it an ideal tool for studying the role of BTK in various cellular processes and diseases. However, one limitation of N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide is its relatively short half-life, which may require frequent dosing in lab experiments.
未来方向
There are several future directions for the research and development of N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide in clinical trials for the treatment of various cancers and autoimmune diseases. Finally, the development of novel BTK inhibitors based on the structure of N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
In conclusion, N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. Its selective inhibition of BTK activity makes it an ideal tool for studying the role of BTK in various cellular processes and diseases. Further research and development of N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide and related compounds may lead to the discovery of novel therapies for the treatment of these diseases.
合成方法
The synthesis of N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide involves several steps, including the reaction of 3-isopropoxypropylamine with 3-bromopropylbenzene, followed by the reaction of the resulting product with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole-containing compound with 3-chlorobenzamide to form N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide.
科学研究应用
N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various cancers and autoimmune diseases. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, including B-cell malignancies, multiple myeloma, and solid tumors. Additionally, N-(3-isopropoxypropyl)-3-(1H-tetrazol-1-yl)benzamide has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
N-(3-propan-2-yloxypropyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-11(2)21-8-4-7-15-14(20)12-5-3-6-13(9-12)19-10-16-17-18-19/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCJTAULHWYZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5051943.png)
![4-(11-acetyl-1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)-2-methoxyphenyl acetate](/img/structure/B5051947.png)
![3-{[3-(ethoxycarbonyl)-6-methoxy-4-quinolinyl]amino}-4-methylbenzoic acid hydrochloride](/img/structure/B5051956.png)

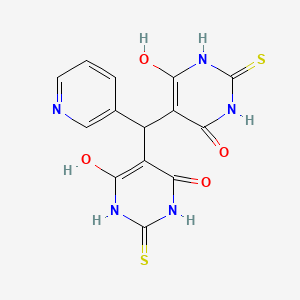
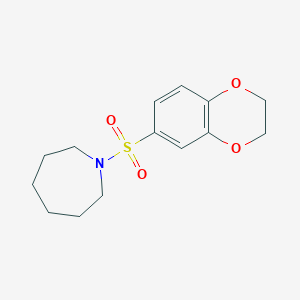
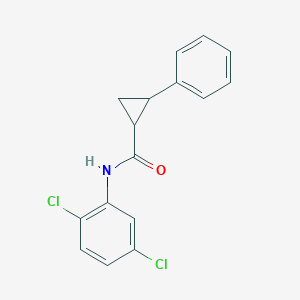

![methyl 4-{[2,2,2-trichloro-1-(formylamino)ethyl]amino}benzoate](/img/structure/B5052011.png)
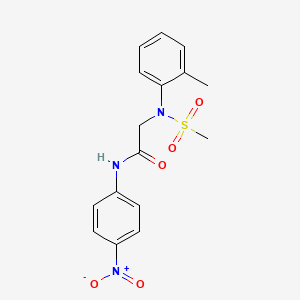

![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5052023.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B5052025.png)
